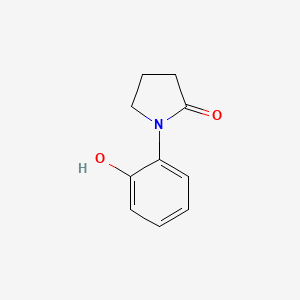
2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one
Übersicht
Beschreibung
The compound “2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one” is a chemical compound1. However, the specific details about this compound are not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds has been reported23. However, the specific synthesis process for “2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one” is not available in the search results.
Molecular Structure Analysis
The molecular structure of similar compounds has been reported42. However, the specific molecular structure of “2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one” is not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported5. However, the specific chemical reactions involving “2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one” are not available in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported42. However, the specific physical and chemical properties of “2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one” are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
A review of synthetic compounds tested against Fusarium oxysporum f. sp. albedinis, the pathogen causing Bayoud disease in date palms, includes discussions on the structure-activity relationship (SAR) and pharmacophore predictions for antifungal efficacy. Compounds with specific antifungal pharmacophore sites, indicating potential applicability in combating fungal diseases, were identified. This context suggests a potential research avenue for the investigated compound in antifungal applications (Kaddouri et al., 2022).
Environmental Toxicology
The environmental persistence and toxicological impact of chlorinated compounds, specifically endocrine disruptors like DDT and its metabolites, are extensively reviewed. This encompasses their bioaccumulation, impact on reproductive and immune systems, and mitochondrial interactions. Such reviews underline the importance of understanding the environmental and biological interactions of chlorinated organic compounds, potentially including the specific chlorinated compound (Burgos-Aceves et al., 2021).
Organic Synthesis and Structural Analysis
The synthesis and structural properties of novel substituted compounds, like 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, were investigated, demonstrating the interest in chlorinated and phenyl-substituted compounds for their potential applications in medicinal chemistry and material science. This highlights the relevance of synthetic routes and structural analyses in developing new compounds with specific desired properties (Issac & Tierney, 1996).
Occupational Health
A study on the health effects of occupational exposure to chlorinated solvents discusses the toxicological risks associated with such chemicals, including neurotoxicity and carcinogenicity. This emphasizes the necessity for comprehensive risk assessments and safe handling practices for chlorinated organic compounds in industrial and research settings (Ruder, 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions of research involving similar compounds have been reported5. However, the specific future directions of research involving “2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one” are not available in the search results.
Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to the original sources or consult with a professional in the field.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-10-8-13(14(17)9-15)11(2)16(10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYYGYUKZQOGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352283 | |
| Record name | 2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |
CAS RN |
304685-85-6 | |
| Record name | 2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)







![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)

![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)

